molecular formula C17H17NO7S B5732994 dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate

dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate

Cat. No.: B5732994
M. Wt: 379.4 g/mol
InChI Key: FRWGVEJJKNGXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate is a useful research compound. Its molecular formula is C17H17NO7S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.07257305 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that derivatives of isophthalate compounds, including dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate, exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that such compounds can inhibit the growth of colon, lung, and breast cancer cells. The mechanism of action often involves inducing apoptosis and disrupting cellular signaling pathways critical for tumor survival .

  • Case Study : A study evaluated a series of isophthalamide derivatives for their anticancer activity using the MTT assay. Among these, certain derivatives demonstrated significant specificity and safety profiles against normal cell lines while effectively targeting cancerous cells .

1.2 Immunomodulatory Effects

The compound has been identified as a modulator of chemokine receptor activity, particularly CXCR3. This receptor is implicated in various inflammatory and autoimmune diseases, including asthma and multiple sclerosis. By targeting CXCR3, this compound may help in the prevention and treatment of these conditions .

  • Potential Applications :
    • Treatment of autoimmune disorders (e.g., rheumatoid arthritis)
    • Management of inflammatory diseases (e.g., asthma)
    • Cancer prophylaxis through immune modulation

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that include the formation of sulfonamide linkages and isophthalic acid derivatives. The structural characteristics contribute to its biological activity by facilitating interactions with biological targets.

  • Synthesis Overview :
    • Starting materials include isophthalic acid derivatives and sulfonamide precursors.
    • Reaction conditions often require specific catalysts to enhance yield and purity.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be beneficial.

Compound NameAnticancer ActivityImmunomodulatory PotentialSynthesis Complexity
This compoundHighModerateModerate
N1,N3-bis(1-oxopropan-2-yl) isophthalamideSignificantLowHigh
Benzothiazole derivativesVariableHighLow

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects on cancer and immune responses. Potential future studies may include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To explore the specific pathways affected by this compound.
  • Formulation Development : To create effective delivery systems for therapeutic use.

Properties

IUPAC Name

dimethyl 5-[(4-methoxyphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-23-14-4-6-15(7-5-14)26(21,22)18-13-9-11(16(19)24-2)8-12(10-13)17(20)25-3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWGVEJJKNGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.